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Compound of Interest

Compound Name: (S)-2-FLUOROPROPAN-1-OL

CAS No.: 877822-87-2

Cat. No.: B3043498

Get Quote

Executive Summary
Target Analyte: (S)-2-Fluoropropan-1-ol (CAS: 876747-18-1) Core Data Point (19F Chemical

Shift):-176 to -182 ppm (Multiplet, dependent on solvent/concentration) Key Differentiator: The

chemical shift of the secondary fluorine at the C2 position is distinct from primary fluorides

(e.g., 3-fluoropropan-1-ol, ~ -220 ppm) and trifluoromethyl groups (~ -78 ppm). Application:

Chiral building block for fluorinated bioactive scaffolds; requires Mosher ester derivatization for

absolute stereochemistry confirmation.

Chemical Shift Benchmarking
The 19F NMR signal for (S)-2-fluoropropan-1-ol appears in the region characteristic of

secondary alkyl fluorides. The signal is a complex multiplet due to geminal coupling (

Hz) and vicinal coupling (

Hz) with the surrounding protons.

Comparative Chemical Shift Table (CDCl )
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The following table contrasts the target molecule with common fluorinated alternatives and

isomers to facilitate rapid identification.

Compound Structure Fluorine Type
19F Shift (

, ppm)

Coupling
Pattern (

)

(S)-2-

Fluoropropan-1-

ol

CH

-CH(F)-CH

OH

Secondary Alkyl -176 to -182 Multiplet (dm)

3-Fluoropropan-

1-ol

F-CH

-CH

-CH

OH

Primary Alkyl -218 to -222
Triplet of

multiplets

1-Fluoropropan-

2-ol

F-CH

-CH(OH)-CH
Primary Alkyl -225 to -230

Triplet of

doublets

(S)-1,1,1-

Trifluoro-2-

propanol

CF

-CH(OH)-CH
Trifluoromethyl -78 to -80 Doublet

2-Fluoropropane

CH

-CH(F)-CH
Secondary Alkyl -181.5

Multiplet (septet-

like)
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Analyst Note: The shift of (S)-2-fluoropropan-1-ol is deshielded (shifted downfield) relative to

3-fluoropropan-1-ol due to the fluorine's attachment to a secondary carbon and its proximity to

the electron-withdrawing hydroxyl group (beta-effect).

Chiral Analysis & Enantiomeric Purity
Direct 19F NMR cannot distinguish between (S)-2-fluoropropan-1-ol and (R)-2-fluoropropan-

1-ol in an achiral solvent. To determine enantiomeric excess (ee) or absolute configuration,

derivatization with Mosher's Acid (MTPA) is the industry standard.

Mosher Ester Analysis Protocol
Because the chiral center (C2) is beta to the hydroxyl group (C1), the magnetic anisotropy

exerted by the Mosher auxiliary is transmitted through the C1-C2 bond.

Derivatization: React the alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl separately to

form the (S)-MTPA and (R)-MTPA esters.

Analysis: Acquire 1H and 19F NMR spectra for both esters.

Calculation: Determine

.

Expected Shift Differences (

)
For the (S)-enantiomer of the alcohol reacting with MTPA reagents:
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Proton/Fluorine Group
Position Relative to Chiral
Center

Sign of

H-3 (Methyl) "Right" side (Model dependent) Positive (+)

H-1 (Methylene) "Left" side (Model dependent) Negative (-)

F-2 (Fluorine) At Chiral Center
Variable (Use 1H for primary

assignment)

Critical Alert: While 19F NMR is sensitive, the

for fluorine in beta-chiral primary alcohols can be small (<0.05 ppm). 1H NMR is

recommended for the primary assignment of absolute configuration, while 19F NMR

is superior for quantifying enantiomeric excess (ee) due to cleaner baselines.

Experimental Workflow
The following diagram outlines the decision matrix for analyzing this compound, ensuring data

integrity from crude synthesis to final chiral validation.
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Crude Sample: (S)-2-Fluoropropan-1-ol

Dissolve in CDCl3
(Avoid D2O for precise shift)

Acquire 19F NMR
(Spin-Coupled)

Check Shift Range

Signal at -220 ppm
(3-Fluoro isomer)

Wrong Isomer

Signal at -178 ppm
(Target 2-Fluoro)

Correct Isomer

Determine Enantiomeric Purity?

Derivatize with
(R)- and (S)-MTPA-Cl

Yes

Validated Structure

No (Racemic OK)

Calculate u0394u03b4(SR)
(Use 1H for config, 19F for ee%)

Click to download full resolution via product page

Caption: Workflow for structural validation and chiral analysis of 2-fluoropropan-1-ol.
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Detailed Methodology
A. Sample Preparation for 19F NMR[3][4]

Concentration: Prepare a 10-20 mM solution in CDCl

.

Internal Standard: Add

-trifluorotoluene (

-63.7 ppm) or fluorobenzene (

-113.1 ppm) if precise referencing is required.

Parameters:

Spectral Width: 200 ppm (centered at -150 ppm).

Relaxation Delay (D1):

2 seconds (Fluorine T1s can be long; for quantitative integration, use D1

5*T1).

Decoupling: Acquire both 1H-coupled and 1H-decoupled spectra. The decoupled spectrum

will collapse the multiplet to a singlet (or doublet if F-F coupling exists), confirming the

integration.

B. Mosher Ester Synthesis (Micro-Scale)
Reaction: In a dry NMR tube, dissolve 5 mg of (S)-2-fluoropropan-1-ol in 0.5 mL dry

pyridine-d5 (or CDCl

with pyridine base).

Addition: Add 1.2 equivalents of (R)-(-)-MTPA-Cl. Shake and allow to stand for 15 minutes.

Workup: No workup required for in-situ analysis. For cleaner spectra, dilute with Et
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O, wash with 1M HCl, sat. NaHCO

, dry over MgSO

, and re-dissolve in CDCl

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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